molecular formula C24H29N3O2 B10992706 N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Cat. No.: B10992706
M. Wt: 391.5 g/mol
InChI Key: XVGWRBJXHDWZOA-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture that combines a 1-benzylpiperidine moiety, a common scaffold in neurologically active compounds, with a 1-(2-methoxyethyl)-indole carboxamide group . The 1-benzylpiperidine structure is a privileged scaffold in the design of ligands for central nervous system targets. Specifically, derivatives of 1-benzylpiperidine have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE), a key enzyme whose inhibition is a validated therapeutic strategy for alleviating cognitive symptoms in Alzheimer's disease . Concurrently, the indole-carboxamide component is a versatile structural element prevalent in compounds with diverse bioactivities. Research indicates that indole-carboxamide derivatives can be engineered to interact with various cellular targets, including kinase enzymes and tubulin, and have shown promising cytotoxic activities against a range of human cancer cell lines, such as hepatocellular carcinoma and breast cancer . The specific substitution with a 2-methoxyethyl chain on the indole nitrogen may influence the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for its pharmacokinetic profile and ability to engage with biological targets. This molecular framework makes this compound a compelling candidate for researchers exploring the development of multi-target therapeutic agents, particularly for complex diseases like Alzheimer's, where addressing both cognitive deficits and co-morbid depression is desirable . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)indole-4-carboxamide

InChI

InChI=1S/C24H29N3O2/c1-29-17-16-27-15-12-21-22(8-5-9-23(21)27)24(28)25-20-10-13-26(14-11-20)18-19-6-3-2-4-7-19/h2-9,12,15,20H,10-11,13-14,16-18H2,1H3,(H,25,28)

InChI Key

XVGWRBJXHDWZOA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C24H29N3O2C_{24}H_{29}N_{3}O_{2} with a molecular weight of approximately 393.51 g/mol. The compound features an indole core, a piperidine ring, and a methoxyethyl side chain, which contribute to its biological properties.

1. Sigma Receptor Affinity

A significant aspect of the biological activity of this compound lies in its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors. Research indicates that derivatives of benzylpiperidine exhibit high affinity for sigma-1 receptors, which are implicated in various neurological processes and have been targeted for the treatment of depression and neurodegenerative diseases. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide demonstrated a Ki value of 3.90 nM for sigma-1 receptors, indicating potent binding affinity .

2. Anticancer Activity

Recent studies have explored the anticancer potential of indole derivatives, including those similar to this compound. These compounds have shown cytotoxic effects against various cancer cell lines. For example, an analog exhibited better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells . The presence of the indole moiety is believed to enhance interaction with cancer-related targets.

3. Cholinesterase Inhibition

The compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has also been investigated. Inhibition of these enzymes is relevant for Alzheimer's disease therapy, as it can enhance cholinergic neurotransmission . Compounds with a piperidine structure have been shown to possess dual inhibition properties, making them promising candidates for further development in neurodegenerative disease treatment.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole and piperidine rings significantly affect the biological activity of the compounds. For instance:

Substituent Effect on Activity
Methoxy groupEnhances receptor affinity
Benzyl groupIncreases selectivity for sigma receptors
Variations in piperidine substitutionAlters binding affinity and selectivity

These findings suggest that careful tuning of substituents can optimize the pharmacological profile of the compound.

Case Study 1: Sigma Receptor Interaction

In a study evaluating a series of N-benzylpiperidine derivatives, it was found that specific substitutions on the phenyl ring significantly influenced their affinity for sigma receptors. The unsubstituted derivative showed high selectivity for sigma-1 over sigma-2 receptors, highlighting the importance of structural modifications in enhancing receptor interactions .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of indole derivatives similar to this compound demonstrated promising results against various cancer cell lines. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanism of action, which involved apoptosis induction through specific pathway activation .

Comparison with Similar Compounds

N-Benzylpiperidine-Indole-2-carboxamides ()

Three compounds from share the N-benzylpiperidine-indole-carboxamide backbone but differ in substituents at the indole nitrogen:

N-Benzyl-1-(1-benzyl-1H-indole-2-carbonyl)-N-methylpiperidine-4-carboxamide : Features a benzyl group at the indole-N. Synthesized via lithium hexamethyldisilazide (LiHMDS)-mediated alkylation (66% yield) .

N-Benzyl-N-methyl-1-(1-(pyridin-4-ylmethyl)-1H-indole-2-carbonyl)piperidine-4-carboxamide : Pyridin-4-ylmethyl substitution at indole-N. Lower yield (10%) due to steric hindrance during alkylation .

N-Benzyl-N-methyl-1-(1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbonyl)piperidine-4-carboxamide : 4-Trifluoromethylbenzyl group enhances lipophilicity (logP >3.5). Yield: 32% .

Key Comparison :

Compound Indole-N Substituent Yield (%) LogP (Predicted) Activity ()
Target Compound 2-Methoxyethyl N/A ~2.8* Unknown (inferred antiviral potential)
1-Benzyl-indole-2-carboxamide Benzyl 66 3.2 Alphavirus replication inhibitor
Pyridin-4-ylmethyl analog Pyridin-4-ylmethyl 10 2.5 Moderate activity
4-Trifluoromethylbenzyl analog 4-(Trifluoromethyl)benzyl 32 3.7 High potency, enhanced lipophilicity

*Predicted using ChemDraw.

Piperidine-Modified Carboxamides ()

N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)

This chromene-carboxamide analog () replaces the indole core with a chromene ring.

N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide

A simplified analog () with a cyclopropane ring instead of indole. Molecular weight: 258.36 g/mol.

Methoxyethyl-Substituted Analogs ()

A-836,339 and AB-CHFUPYCA

These compounds () feature a 2-methoxyethyl group on a thiazolylidene scaffold. A-836,339 is a cannabinoid receptor agonist, suggesting that the methoxyethyl group may enhance CNS penetration or receptor binding .

Goxalapladib ()

A naphthyridine-acetamide derivative with a 2-methoxyethyl-piperidine group. Used in atherosclerosis treatment, it highlights the therapeutic versatility of methoxyethyl-piperidine motifs in modulating inflammation .

Pharmacological Outlook :

  • The indole-4-carboxamide position may influence target selectivity compared to indole-2-carboxamides ().
  • The 2-methoxyethyl group could reduce cytotoxicity compared to halogenated analogs (e.g., 4-trifluoromethylbenzyl in ).

Preparation Methods

Indole Alkylation

The introduction of the 2-methoxyethyl group at the indole nitrogen proceeds via N-alkylation under basic conditions:

Reaction Scheme 1:

Indole-4-carboxylic acid+2-Methoxyethyl chlorideBase1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid\text{Indole-4-carboxylic acid} + \text{2-Methoxyethyl chloride} \xrightarrow{\text{Base}} \text{1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid}

Conditions:

  • Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous THF

  • Temperature: 0°C to room temperature, 12–24 hours

  • Yield: 65–78%

Key Data:

ParameterValueSource
Molecular FormulaC12_{12}H13_{13}NO3_3
Molecular Weight219.24 g/mol
Boiling PointNot reported
Melting Point139–143°C (lit.)

Alternative Route:
Indole-4-carbaldehyde (CAS 1074-86-8) undergoes oxidation to the carboxylic acid using KMnO4_4 or Jones reagent, followed by N-alkylation.

Synthesis of 1-Benzylpiperidin-4-Amine

Reductive Amination of Piperidin-4-One

Reaction Scheme 2:

Piperidin-4-one+BenzylamineNaBH3CN1-Benzylpiperidin-4-amine\text{Piperidin-4-one} + \text{Benzylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-Benzylpiperidin-4-amine}

Conditions:

  • Reducing Agent: Sodium cyanoborohydride (NaBH3_3CN) in methanol

  • pH Control: Acetic acid buffer (pH 4–5)

  • Yield: 70–85%

Characterization:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.25 (m, 5H, Ar-H), 3.52 (s, 2H, CH2_2Ph), 2.85–2.75 (m, 2H, piperidine-H), 2.45–2.35 (m, 1H, NH), 1.95–1.85 (m, 2H), 1.65–1.50 (m, 2H)

Amide Coupling Strategies

Acid Chloride Method

Reaction Scheme 3:

1-(2-Methoxyethyl)-1H-indole-4-carboxylic acidSOCl2Acid chloride1-Benzylpiperidin-4-amineTarget compound\text{1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{1-Benzylpiperidin-4-amine}} \text{Target compound}

Conditions:

  • Chlorination: Thionyl chloride (SOCl2_2), reflux, 2 hours

  • Coupling: Triethylamine (Et3_3N) in dichloromethane (DCM), 0°C to RT, 6 hours

  • Yield: 60–72%

Carbodiimide-Mediated Coupling

Reaction Scheme 4:

COOH+H2N-EDCl/HOBtCONH\text{COOH} + \text{H}_2\text{N-} \xrightarrow{\text{EDCl/HOBt}} \text{CONH}

Conditions:

  • Coupling Agents: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF

  • Temperature: 0°C to RT, 12 hours

  • Yield: 75–82%

Comparative Data:

MethodYield (%)Purity (HPLC)Reaction Time
Acid Chloride60–7295–98%8 hours
EDCl/HOBt75–8297–99%12 hours

Optimization and Scalability

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance coupling efficiency but require rigorous drying.

  • DCM minimizes side reactions during acid chloride formation.

Catalytic Enhancements

  • DMAP (4-dimethylaminopyridine) accelerates acylation in EDCl/HOBt protocols.

  • Microwave-assisted synthesis reduces coupling time to 1–2 hours with comparable yields.

Purification and Characterization

Chromatography

  • Silica gel chromatography (ethyl acetate/hexanes gradient) removes unreacted amine and byproducts.

  • Recrystallization from ethanol/water (7:3) yields crystalline product.

Spectroscopic Data

  • 1^1H NMR (500 MHz, DMSO-d6_6): δ 8.25 (s, 1H, indole-H), 7.60–7.20 (m, 8H, Ar-H), 4.40 (t, 2H, OCH2_2CH2_2O), 3.70 (s, 3H, OCH3_3), 3.55–3.45 (m, 2H, piperidine-H), 2.90–2.70 (m, 4H).

  • HRMS (ESI): m/z calcd for C24_{24}H29_{29}N3_3O2_2 [M+H]+^+: 400.2231; found: 400.2235.

Industrial-Scale Considerations

  • Continuous flow reactors improve safety and yield for exothermic steps (e.g., SOCl2_2 reactions).

  • Process Analytical Technology (PAT) monitors reaction progression in real-time to reduce batch failures.

Challenges and Mitigation

  • Regioselectivity in N-alkylation: Competing O-alkylation is suppressed using bulky bases (t-BuOK).

  • Amine hygroscopicity: 1-Benzylpiperidin-4-amine requires storage under nitrogen to prevent decomposition.

Emerging Methodologies

  • Enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) under mild conditions.

  • Photoredox catalysis for direct C–H functionalization of indole precursors .

Q & A

Q. What are the standard synthesis protocols for this compound, and how can purity be optimized?

The synthesis typically involves:

  • Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ketones (e.g., cyclohexanone) under acidic conditions .
  • Methoxyethyl Substitution : Alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base (e.g., NaH) .
  • Carboxamide Coupling : Reaction of the indole-4-carboxylic acid derivative with 1-benzylpiperidin-4-amine using coupling agents like EDC/HOBt . Purity Optimization :
  • Use column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) .
  • Validate purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvents) .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxyethyl protons at δ 3.3–3.7 ppm, benzylpiperidine aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 377.21 for C24_{24}H27_{27}N3_3O2_2) .
  • X-ray Crystallography : Resolve stereochemistry (if applicable) using CCP4 suite programs .

Q. How is initial biological activity screening performed?

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50_{50} values reported in µM ranges) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) via fluorescence polarization assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s activity across cell lines be resolved?

Contradictions may arise from:

  • Cell Line Variability : Differences in receptor expression (e.g., GPCRs in neuronal vs. cancer cells) .
  • Assay Conditions : Optimize incubation time (24–72 hrs) and serum concentration (e.g., 10% FBS vs. serum-free) .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation . Recommended Approach :
  • Conduct dose-response curves (1 nM–100 µM) and validate with orthogonal assays (e.g., apoptosis via Annexin V staining) .

Q. What strategies improve selectivity for target receptors over off-target effects?

  • Structural Modifications : Introduce substituents at the indole 5-position to sterically hinder non-specific binding .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets (e.g., serotonin receptors) vs. off-targets (e.g., adrenergic receptors) .
  • Selectivity Profiling : Screen against panels of 50+ kinases or GPCRs (e.g., Eurofins Cerep panels) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Flow Chemistry : Implement continuous-flow reactors for alkylation steps to reduce side reactions .
  • Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., benzyl group deprotection) at 50 psi H2_2 .
  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–48 hrs) to identify optimal conditions .

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